LY2457546
Overview
Description
LY2457546 is a potent and orally bioavailable inhibitor of multiple receptor tyrosine kinases involved in angiogenic and tumorigenic signaling. It demonstrates significant activity against targets such as vascular endothelial growth factor receptor 2 (KDR), platelet-derived growth factor receptor beta, FMS-like tyrosine kinase 3, Tie-2, and members of the Eph family of receptors .
Preparation Methods
The synthetic routes and reaction conditions for LY2457546 involve complex organic synthesis techniques. The compound is typically synthesized through a series of chemical reactions that include the formation of key intermediates, followed by their subsequent functionalization to yield the final product. Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale manufacturing .
Chemical Reactions Analysis
LY2457546 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but typically involve modifications to the functional groups present in the this compound molecule .
Scientific Research Applications
LY2457546 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the inhibition of receptor tyrosine kinases. In biology and medicine, this compound is investigated for its potential therapeutic effects in various types of cancer, including acute myelogenous leukemia, lung cancer, colon cancer, and prostate cancer. It has shown efficacy in preclinical models of these cancers, making it a promising candidate for further clinical development .
Mechanism of Action
The mechanism of action of LY2457546 involves the inhibition of multiple receptor tyrosine kinases, which are critical for angiogenic and tumorigenic signaling. By inhibiting these kinases, this compound disrupts the signaling pathways that promote tumor growth and angiogenesis. The molecular targets of this compound include vascular endothelial growth factor receptor 2, platelet-derived growth factor receptor beta, FMS-like tyrosine kinase 3, Tie-2, and members of the Eph family of receptors. These targets are involved in various cellular processes, including cell proliferation, survival, migration, and angiogenesis .
Comparison with Similar Compounds
LY2457546 is unique in its activity profile, distinguishing it from other multikinase inhibitors. Similar compounds include sunitinib and LY2401402, which also inhibit multiple receptor tyrosine kinases but have different spectra of activity. For example, this compound is more potent than sunitinib in inhibiting endothelial tube formation in an in vitro angiogenesis co-culture model. Additionally, this compound has shown superior efficacy in preclinical models of acute myelogenous leukemia compared to sunitinib .
Properties
IUPAC Name |
2-[2-fluoro-4-[7-(2-methylpyridin-4-yl)imidazo[1,2-a]pyridin-3-yl]phenyl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20F4N4O/c1-17-11-18(7-9-33-17)19-8-10-36-25(16-34-26(36)13-19)21-6-5-20(24(29)12-21)14-27(37)35-23-4-2-3-22(15-23)28(30,31)32/h2-13,15-16H,14H2,1H3,(H,35,37) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTQYWLPDWPCWTF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC3=NC=C(N3C=C2)C4=CC(=C(C=C4)CC(=O)NC5=CC=CC(=C5)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20F4N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
908265-94-1 | |
Record name | LY-2457546 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908265941 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LY-2457546 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VW8ACF2F4L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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